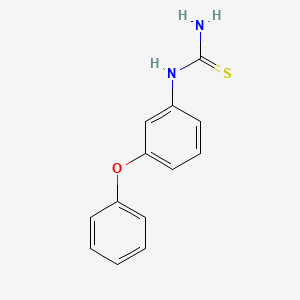

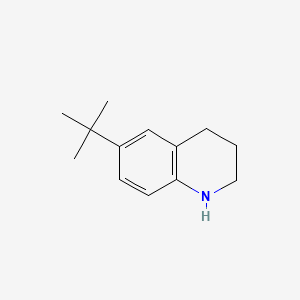

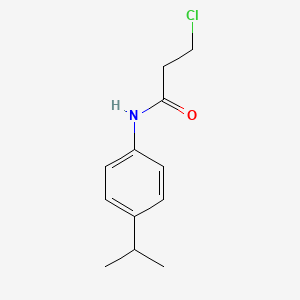

6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline

Descripción general

Descripción

Tert-butyl compounds are often used in organic chemistry due to their stability and ease of use. The tert-butyl group is a bulky alkyl group that can influence the reactivity and properties of the molecule it is attached to .

Synthesis Analysis

The synthesis of tert-butyl compounds often involves the reaction of an organometallic reagent with a suitable electrophile . The specific synthesis route for “6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline” would depend on the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . The specific structure of “6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline” would depend on the arrangement of atoms and the presence of any functional groups.

Chemical Reactions Analysis

Tert-butyl compounds can participate in a variety of chemical reactions. For example, they can undergo oxidation, reduction, substitution, and elimination reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, boiling point, and reactivity, can be determined using various experimental techniques .

Aplicaciones Científicas De Investigación

Intramolecular Charge Transfer Dynamics

One prominent area of research involves the study of intramolecular charge transfer (ICT) dynamics. The derivative 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) serves as a planar analogue of 4-(dimethylamino)benzonitrile (DMABN), facilitating detailed insights into ICT dynamics free from spectral relaxation caused by solvation and vibronic relaxation. These studies, conducted in various solvents, have provided valuable data on the coherent and partially coherent nuclear wave packet motions, aiding in understanding the fundamental processes of ICT in molecular systems (Park et al., 2014).

Role of Amino Twist Angle in Fluorescence

Another crucial aspect of research on this compound is the investigation of the amino twist angle's role in its dual fluorescence phenomenon. Quantum-chemical calculations suggest the significance of the molecule's flexibility to adopt a twisted conformation in its ICT state, which is essential for its anomalous fluorescence band. This flexibility and the corresponding conformational changes have implications for understanding fluorescence mechanisms in similar molecular systems (Hättig et al., 2006).

Synthetic Studies on Marine Drugs

The compound's derivatives have also been explored in synthetic studies related to potent marine drugs. For instance, derivatives of 4H-Chromene-2-carboxylic acid, a key intermediate synthesized via the condensation of specific esters with 4-tert-butylphenol, are being investigated for their potential in antitumor antibiotic tetrahydroisoquinoline natural product studies. These synthetic pathways provide foundational knowledge for developing new drugs with improved efficacy and safety profiles (Li et al., 2013).

Organic Light-Emitting Diodes (OLEDs)

In the field of material science, derivatives of 6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline have been utilized in developing highly efficient red fluorescent dyes for OLEDs. These dyes offer better electrostability compared to traditional red dyes, indicating potential for improved performance in OLED technology. Such advancements are critical for the development of next-generation display and lighting solutions (Chang & Chow, 2011).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-tert-butyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-13(2,3)11-6-7-12-10(9-11)5-4-8-14-12/h6-7,9,14H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUAEQKDQXZBLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90996862 | |

| Record name | 6-tert-Butyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline | |

CAS RN |

75413-98-8 | |

| Record name | 6-(1,1-Dimethylethyl)-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75413-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075413988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-tert-Butyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1352250.png)

![[1-(Benzenesulfonyl)piperidin-3-yl]methanol](/img/structure/B1352258.png)

![N-[(4-chlorophenyl)methylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B1352259.png)